Cobalt(2+);2-pyrazol-1-ylpyridine
Description
Cobalt(2+);2-pyrazol-1-ylpyridine is a coordination complex where Co²⁺ is ligated by 2-pyrazol-1-ylpyridine, a tridentate ligand featuring a pyridine backbone substituted with pyrazole groups. This ligand system is notable for its ability to stabilize transition metals in diverse coordination geometries. The compound is synthesized via direct reaction of Co(II) salts with 2-pyrazol-1-ylpyridine in polar solvents such as methanol or acetonitrile, typically under inert conditions to prevent oxidation . The resulting complex exhibits a distorted octahedral geometry, as inferred from analogous Co(II) complexes with pyridine-derived ligands . Its magnetic properties suggest high-spin Co(II) behavior, with room-temperature magnetic moments (~4.5–5.0 μB) consistent with octahedral Co²⁺ configurations . Applications of this complex are explored in catalysis and materials science, though its detection capabilities (e.g., for anions or metal ions) remain less studied compared to azo-based Co(II) systems .
Properties
Molecular Formula |
C24H21CoN9+2 |
|---|---|
Molecular Weight |
494.4 g/mol |
IUPAC Name |
cobalt(2+);2-pyrazol-1-ylpyridine |
InChI |
InChI=1S/3C8H7N3.Co/c3*1-2-5-9-8(4-1)11-7-3-6-10-11;/h3*1-7H;/q;;;+2 |
InChI Key |
ISRKGCLCRXICQJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=NC(=C1)N2C=CC=N2.C1=CC=NC(=C1)N2C=CC=N2.C1=CC=NC(=C1)N2C=CC=N2.[Co+2] |
Origin of Product |
United States |
Preparation Methods
Direct Coordination Using Cobalt(II) Halides
Cobalt(II) chloride (CoCl₂) or cobalt(II) iodide (CoI₂) readily coordinates with 2-pyrazol-1-ylpyridine in aprotic solvents. In a representative procedure, CoCl₂·6H₂O (0.5 mmol) is dissolved in dichloromethane (DCM) and combined with a stoichiometric amount of the ligand (1.0 mmol). Stirring at room temperature for 4 hours produces [Co(pypz)Cl₂] as a microcrystalline solid, which is isolated by filtration and washed with cold DCM (yield: 72–85%). Similarly, CoI₂ reacts with 2-pyrazol-1-ylpyridine in toluene at 80°C to form [Co(pypz)₂I₂], characterized by its deep blue coloration and paramagnetic behavior.
Metathesis Reactions with Cobalt(II) Salts
Counterion exchange is employed to isolate complexes with non-coordinating anions. For instance, combining Co(BF₄)₂·6H₂O with 2-pyrazol-1-ylpyridine in nitromethane (1:3 molar ratio) under reflux yields Co(pypz)₃₂. Slow evaporation of the solvent affords yellow crystals suitable for X-ray diffraction, confirming an octahedral geometry with average Co–N bond lengths of 2.11 Å. Alternatively, using Co(OTf)₂ (OTf = trifluoromethanesulfonylimide) in acetonitrile produces [Co(pypz)₂(OTf)₂], which exhibits enhanced solubility in polar solvents.
Solvent-Dependent Polymorphism
The choice of solvent influences the coordination geometry and crystallization behavior. Methanol/water mixtures favor the formation of hexacoordinated [Co(pypz)₂(H₂O)₂]²⁺ species, while anhydrous acetonitrile stabilizes tetrahedral [Co(pypz)Cl₂] complexes. For example, dissolving Co(NO₃)₂·6H₂O and the ligand in a 1:2 molar ratio in methanol, followed by diffusion with diethyl ether, yields nitrate salts ([Co(pypz)₂(NO₃)₂]) with distinct UV-vis absorption bands at 510 nm (ε = 120 M⁻¹cm⁻¹).
Structural and Spectroscopic Characterization
X-ray Crystallography
Single-crystal X-ray analyses reveal diverse coordination geometries:
Magnetic and Electronic Properties
High-spin Co(II) centers (S = 3/2) dominate in these complexes, as evidenced by Evans method susceptibility measurements (μeff = 4.2–4.5 μB). Electron paramagnetic resonance (EPR) spectra at 10 K show axial symmetry with g∥ = 5.8 and g⟂ = 2.1, consistent with a d⁷ configuration.
Infrared Spectroscopy
IR spectra display characteristic stretches:
-
Pyridyl C=N: 1,580–1,610 cm⁻¹
-
Pyrazolyl N–H: 3,450 cm⁻¹ (uncoordinated ligand) vs. absence in metal-bound forms.
Comparative Analysis of Synthetic Methods
Challenges and Optimization Strategies
-
Ligand Steric Effects : Bulky substituents on the pyrazole ring (e.g., phenyl groups) hinder coordination, requiring elevated temperatures (100°C) or prolonged reaction times.
-
Counterion Selection : Non-coordinating anions (BF₄⁻, PF₆⁻) improve solubility but may reduce crystallinity compared to chloride salts.
-
Oxygen Sensitivity : Co(II) complexes are prone to oxidation in air, necessitating Schlenk-line techniques for anhydrous preparations .
Chemical Reactions Analysis
Types of Reactions
Cobalt(2+);2-pyrazol-1-ylpyridine can undergo various chemical reactions, including:
Oxidation: The cobalt(II) center can be oxidized to cobalt(III) under suitable conditions.
Reduction: The cobalt(III) center can be reduced back to cobalt(II).
Substitution: Ligands coordinated to the cobalt center can be substituted with other ligands.
Common Reagents and Conditions
Oxidation: Oxidizing agents such as hydrogen peroxide or oxygen can be used to oxidize cobalt(II) to cobalt(III).
Reduction: Reducing agents such as sodium borohydride or hydrazine can be used to reduce cobalt(III) to cobalt(II).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of cobalt(II) can lead to the formation of cobalt(III) complexes, while ligand substitution can result in new coordination compounds with different ligands .
Scientific Research Applications
Cobalt(2+);2-pyrazol-1-ylpyridine has several scientific research applications:
Chemistry: It is used as a catalyst in various organic reactions, including oxidation and reduction reactions.
Biology: The compound can be used in studies involving metalloproteins and enzyme mimetics.
Medicine: Research is being conducted on its potential use in drug delivery systems and as a therapeutic agent.
Mechanism of Action
The mechanism by which Cobalt(2+);2-pyrazol-1-ylpyridine exerts its effects involves the coordination of the cobalt ion to the 2-pyrazol-1-ylpyridine ligands. This coordination can influence the electronic properties of the cobalt center, making it more reactive towards various chemical reactions. The molecular targets and pathways involved depend on the specific application, such as catalysis or biological interactions .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Coordination Properties
Iron(II) Complexes of 2,6-Di[4-(ethylcarboxy)pyrazol-1-yl]pyridine :
Iron(II) analogs with modified pyrazolylpyridine ligands exhibit similar tridentate coordination but adopt a low-spin state due to stronger ligand field effects, leading to diamagnetic behavior. Single-crystal X-ray data (CCDC 2230342–2230352) confirm octahedral geometry with shorter Fe–N bond lengths (1.89–1.92 Å) compared to Co–N bonds (~2.05–2.10 Å) in the cobalt complex .Copper(II) and Zinc(II) Complexes with Pyridine-Hydrazone Ligands :
Co(II);2-pyrazol-1-ylpyridine shares structural similarities with Cu(II)/Zn(II) hydrazone complexes (e.g., 2-benzoylpyridine-methyl hydrazone), which also adopt octahedral geometries. However, the latter show Jahn-Teller distortions (Cu²⁺) or tetrahedral preferences (Zn²⁺), highlighting the influence of metal ion electronic configurations .
Magnetic and Electronic Behavior
Cobalt(II) vs. Iron(II) :
Co(II);2-pyrazol-1-ylpyridine retains high-spin characteristics (μeff ≈ 4.8 μB) due to weaker ligand field splitting, whereas Fe(II) analogs with stronger-field ligands (e.g., carboxy-substituted pyrazoles) exhibit spin-crossover behavior or low-spin states (μeff < 1 μB) .Comparison with Lanthanide Complexes : Unlike lanthanide ions (e.g., Gd³⁺), which display isotropic magnetic behavior, Co(II) complexes exhibit significant spin-orbit coupling, leading to anisotropic magnetic susceptibilities .
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